molecular formula C15H11F3O3 B596772 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid CAS No. 1261560-31-9

3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B596772
CAS No.: 1261560-31-9
M. Wt: 296.245
InChI Key: CCLFYAGZIUYKHS-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid (CAS: 1261560-31-9) is a substituted benzoic acid derivative with the molecular formula C₁₅H₁₁F₃O₃ and a molar mass of 296.24 g/mol . Its structure features a methyl group at the 3-position and a 4-trifluoromethoxyphenyl moiety at the 4-position of the benzoic acid core. The trifluoromethoxy (-OCF₃) group is electron-withdrawing, enhancing the compound's acidity and influencing its solubility and membrane permeability .

Properties

IUPAC Name

3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-9-8-11(14(19)20)4-7-13(9)10-2-5-12(6-3-10)21-15(16,17)18/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLFYAGZIUYKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691785
Record name 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261560-31-9
Record name 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Studied for its effects on cellular processes and pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid is compared to structurally related benzoic acid derivatives (Table 1). Key differences in substituents, physicochemical properties, and biological activity are highlighted.

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound 3-CH₃, 4-(4-OCF₃-C₆H₄) C₁₅H₁₁F₃O₃ 296.24 High lipophilicity; potential sEH inhibitor analog
2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid 2-OCH₃, 4-(3-CF₃-C₆H₄) C₁₅H₁₁F₃O₃ 296.24 Enhanced solubility due to methoxy group; used in ligand design
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid 3-F, 4-(4-CF₃-C₆H₄) C₁₄H₈F₄O₂ 284.21 Higher electronegativity; improved metabolic stability
2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid 2-Cl, 4-(4-OCF₃-C₆H₄) C₁₄H₈ClF₃O₃ 316.66 Increased halogenated toxicity risks; used in agrochemicals
t-TUCB (sEH inhibitor) 4-(4-OCF₃-C₆H₄-ureido) cyclohexyloxy C₂₀H₁₈F₃N₂O₃ 400.36 Anti-inflammatory; reduces gut permeability in obesity models

Structural and Electronic Effects

  • Substituent Position : The placement of substituents significantly impacts electronic distribution. For example, the 3-methyl group in the target compound increases steric bulk compared to 2-methoxy in the analog from , altering binding interactions in biological systems.
  • Electron-Withdrawing Groups: The trifluoromethoxy group (-OCF₃) in the target compound enhances acidity (pKa ~3.5 estimated) compared to non-fluorinated analogs like 4-phenoxybenzoic acid (pKa ~4.2) .
  • Halogen vs.

Physicochemical and Extraction Properties

  • Lipophilicity : The trifluoromethoxy group increases logP (predicted ~3.8) compared to methoxy-substituted analogs (logP ~2.9) , favoring membrane permeability.
  • Extraction Efficiency : Benzoic acid derivatives with high distribution coefficients (e.g., m >10) are extracted rapidly (<5 minutes) in emulsion liquid membranes due to solubility in the membrane phase . The target compound’s trifluoromethoxy group likely enhances extraction rates compared to acetic acid derivatives .

Biological Activity

3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₁F₃O₃
  • Molecular Weight : 296.241 g/mol
  • CAS Number : 1261560-10-6

The compound features a trifluoromethoxy group, which enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The trifluoromethoxy group may facilitate these interactions by increasing the compound's metabolic stability and pharmacokinetic properties .

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties .
  • Cellular Pathway Modulation : It may modulate cellular pathways that are critical in inflammation and pain response, making it a candidate for therapeutic applications in inflammatory diseases .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on soluble epoxide hydrolase inhibitors (sEHIs) demonstrate that these compounds can reduce inflammatory cytokines in murine models challenged with lipopolysaccharides (LPS) .

Pharmacokinetic Properties

The pharmacokinetic profiles of related compounds suggest that the incorporation of the trifluoromethoxy group enhances their bioavailability and stability in vivo. For example, the oral bioavailability of certain sEH inhibitors has been reported to be high, indicating potential for effective therapeutic use .

Research Findings and Case Studies

StudyFindings
Demonstrated that substituted phenyl groups improve pharmacokinetic profiles of sEH inhibitors, enhancing anti-inflammatory effects in murine models.
Highlighted the metabolic stability of novel sEH inhibitors containing trifluoromethoxy groups compared to traditional inhibitors.
Investigated the binding affinity and inhibitory potency of various derivatives against sEH, showing improved efficacy with the trifluoromethoxy substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-4-(4-trifluoromethoxyphenyl)benzoic acid?

  • Methodological Answer : The synthesis typically involves coupling reactions and functional group transformations. For example, a benzoic acid core can be functionalized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling to introduce the trifluoromethoxy group. Key steps include:

  • Esterification : Protection of the carboxylic acid group using tert-butyl esters to prevent side reactions during subsequent steps .
  • Triazine Coupling : Reaction with triazine derivatives under controlled temperatures (e.g., 45°C) to introduce substituents, followed by deprotection .
  • Purification : Recrystallization or column chromatography to achieve >95% purity, as indicated for structurally similar compounds .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Melting Point Analysis : Compare observed melting points (e.g., 180–220°C for related benzoic acid derivatives) with literature values to assess purity .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and detect impurities. For example, δ ~3.8 ppm (methoxy groups) and aromatic proton splitting patterns are critical .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₉F₃O₃, theoretical 220.15 g/mol) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity and acidity?

  • Methodological Answer :

  • Acidity Studies : The electron-withdrawing trifluoromethoxy group increases the benzoic acid’s acidity. Compare pKa values with analogues (e.g., 4-methoxybenzoic acid) via potentiometric titration or computational methods (DFT). Benzoic acid derivatives with strong electron-withdrawing groups typically exhibit pKa values ~2–3 .
  • DFT Modeling : Calculate electron density maps and HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack .

Q. What strategies resolve contradictions in NMR data for structurally similar benzoic acid derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly in aromatic regions (e.g., δ 6.9–7.3 ppm for ortho/meta protons) .
  • X-ray Crystallography : Determine crystal structures to unambiguously assign substituent positions and confirm regioselectivity in synthesis .

Q. How does the compound’s stability vary under biotic/abiotic conditions, and what analytical methods detect degradation products?

  • Methodological Answer :

  • Stability Assays : Incubate the compound in buffer (pH 7.4) or simulated biological matrices (e.g., liver microsomes) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours .
  • Non-Target Screening : Use high-resolution LC-QTOF-MS to identify degradation products (e.g., decarboxylated or hydroxylated derivatives) and propose degradation pathways .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Screen against enzyme/receptor structures (e.g., cyclooxygenase-2) using software like AutoDock Vina. Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with the carboxylic acid group) using tools like Schrödinger’s Phase .

Methodological Resources

  • Synthesis Optimization : Refer to protocols for triazine-based coupling reactions in Monatshefte für Chemie .
  • Analytical Workflows : Use LC-MS/MS (Creative Proteomics) for degradation studies and NMR guidelines for complex spectra .
  • Computational Tools : Leverage TDDFT for electronic property analysis and molecular docking for target engagement .

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